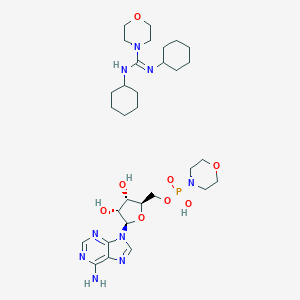![molecular formula C13H19N5O B057347 N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide CAS No. 116822-18-5](/img/structure/B57347.png)
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent worldwide. DEET is known for its effectiveness in repelling a variety of insects, including mosquitoes, ticks, and fleas. In
作用机制
The exact mechanism of action of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is not fully understood. It is believed that N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide works by interfering with the insect's sense of smell, making it difficult for the insect to locate its host. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for locating a host. Additionally, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide may act as a repellent by creating an unpleasant taste or sensation on the insect's mouthparts.
生化和生理效应
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been found to have a low toxicity in humans and animals. It is rapidly absorbed through the skin and excreted in the urine. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been shown to have a low potential for causing skin irritation or sensitization. However, in rare cases, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been associated with neurological effects, such as seizures and encephalopathy. These effects are thought to be related to prolonged or excessive exposure to N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide.
实验室实验的优点和局限性
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is a widely used insect repellent and has been extensively studied for its effectiveness in repelling insects. It is readily available and easy to use in lab experiments. However, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has some limitations for lab experiments. For example, it may interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide may have unintended effects on other organisms in the lab environment, such as plants or other insects.
未来方向
There are many potential future directions for research on N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide. One area of interest is the development of new and more effective insect repellents. Researchers may also investigate the mechanism of action of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide in more detail, to better understand how it works and how it could be improved. Additionally, researchers may study the potential long-term effects of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide exposure, particularly in humans. Finally, researchers may investigate the potential environmental impacts of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide, such as its effects on non-target organisms or its persistence in the environment.
In conclusion, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. It is synthesized using a well-established method and has been used in many scientific studies to investigate the behavior and physiology of insects. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide works by interfering with the insect's sense of smell and may have other repellent effects as well. While N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has some limitations for lab experiments, it has many potential future directions for research, including the development of new and more effective insect repellents, the investigation of its mechanism of action, and the study of its potential long-term effects and environmental impacts.
合成方法
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is synthesized by reacting 2-hydroxybenzotriazole with diethylamine and chloroacetyl chloride. The resulting product is then purified to obtain N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide. This synthesis method has been widely used and has been optimized for high yield and purity.
科学研究应用
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been extensively studied for its effectiveness in repelling insects. It has been found to be highly effective against a variety of insects, including mosquitoes, ticks, and fleas. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been used in many scientific studies to investigate the behavior and physiology of insects. It has also been used to study the effectiveness of other insect repellents.
属性
CAS 编号 |
116822-18-5 |
|---|---|
产品名称 |
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide |
分子式 |
C13H19N5O |
分子量 |
261.32 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide |
InChI |
InChI=1S/C13H19N5O/c1-3-18(4-2)8-7-14-13(19)10-5-6-11-12(9-10)16-17-15-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,19)(H,15,16,17) |
InChI 键 |
GVUJDYRSFZYPPQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC2=NNN=C2C=C1 |
规范 SMILES |
CCN(CC)CCNC(=O)C1=CC2=NNN=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















